molecular formula C6H14N2 B1296150 N-Methylhomopiperazine CAS No. 4318-37-0

N-Methylhomopiperazine

Cat. No.: B1296150
CAS No.: 4318-37-0
M. Wt: 114.19 g/mol
InChI Key: FXHRAKUEZPSMLJ-UHFFFAOYSA-N
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Description

N-Methylhomopiperazine is an organic compound with the chemical formula C₆H₁₄N₂. It is a cyclic secondary amine characterized by its methyl and piperazine functional groups. This compound is known for its applications in pharmaceutical research and drug development .

Biochemical Analysis

Biochemical Properties

N-Methylhomopiperazine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound undergoes coupling reactions with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes . These interactions are essential for the synthesis of novel benzimidazole derivatives and platinum (II) substituted disulfide complexes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby influencing various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and energy production. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. This compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a significant role in its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the cell influences its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

N-Methylhomopiperazine can be synthesized through various methods. One efficient process involves the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine over a Cu-Cr-Mg/γ-Al₂O₃ catalyst in a fixed-bed reactor. This method yields this compound with a yield of 66% . Another method involves the catalytic cyclohydration of N-(2-cyanoethyl)-N-methyl-ethylenediamine over a Raney nickel or Raney cobalt catalyst . Industrially, this compound can be produced by reacting diethanolamine and methylamine at high pressure and temperature .

Chemical Reactions Analysis

N-Methylhomopiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include diazonium salts, Raney nickel, and Raney cobalt catalysts. Major products formed from these reactions include various substituted diazepanes and amine derivatives .

Comparison with Similar Compounds

N-Methylhomopiperazine can be compared with similar compounds such as:

This compound is unique due to its specific structural features and the resulting chemical and biological activities.

Properties

IUPAC Name

1-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRAKUEZPSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281294
Record name N-Methylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-37-0
Record name 4318-37-0
Source DTP/NCI
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Record name N-Methylhomopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylhomopiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Methylhomopiperazine?

A: this compound, also known as 1-Methyl-1,4-diazepane, has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. While specific spectroscopic data is not provided in the provided research excerpts, its structure can be characterized by techniques like NMR and IR spectroscopy. [, ]

Q2: How does this compound influence the properties of metal complexes in terms of DNA and protein interactions?

A: Research shows that incorporating this compound, particularly when modified with an anthracenyl group, into ruthenium (II) arene complexes significantly enhances their binding affinity to DNA. [] This is attributed to the anthracenyl moiety intercalating between DNA base pairs, while the this compound contributes to hydrophobic interactions. [] Similar enhanced binding affinities are observed with Bovine Serum Albumin (BSA), further supporting the role of this compound in promoting hydrophobic interactions with biomolecules. []

Q3: Are there any catalytic applications of this compound-containing compounds?

A: Yes, this compound is a key structural element in ligands used for aluminum-salen complexes. These complexes act as bifunctional Lewis acid-base catalysts, effectively facilitating the synthesis of cyclic carbonates from carbon dioxide and epoxides under mild, solvent-free conditions. []

Q4: How does the structure of this compound relate to its hydrogen-bond basicity?

A: this compound exhibits significant hydrogen-bond basicity, a property crucial for its interactions with other molecules. [] Studies using 4-fluorophenol as a reference hydrogen-bond donor have established a pKHB scale for various secondary amines, including this compound. [] Its basicity is influenced by factors like ring size, with a trend of pyrrolidine = azetidine > piperidine > 2-methylaziridine > azepane. []

Q5: Is there evidence of this compound being used in the development of pharmaceutical agents?

A: Yes, research indicates the use of this compound in synthesizing pharmaceutical compounds. One example is the antihistaminic agent 1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-benzimidazole difumarate (KB-2413). [] This highlights the versatility of this compound as a building block in medicinal chemistry.

Q6: What is known about the cytotoxicity of metal complexes containing this compound?

A: Studies using MCF-7 breast cancer cells demonstrated that ruthenium (II) arene complexes incorporating this compound exhibit potent, time-dependent cytotoxicity, comparable to cisplatin. [] Various biochemical assays, including AO/EB and Hoechst 33258 staining, alongside comet assays, indicate that these complexes induce a specific mode of cell death in MCF-7 cells, suggesting potential as anticancer agents. []

Q7: Can this compound be found in natural sources?

A: Yes, gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound as a constituent of Trigonella foenum-graecum L. (fenugreek), belonging to the Leguminosae family. [] This finding suggests potential applications of this compound derived from natural sources.

Q8: Is there a way to produce this compound efficiently?

A: Research highlights an efficient process for cyclizing N-β-hydroxyethyl-N-methyl-1,3-propanediamine to this compound using a Cu20Cr10Mg10/γ-Al2O3 catalyst system. [] This suggests a potential avenue for industrial-scale production of this compound.

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